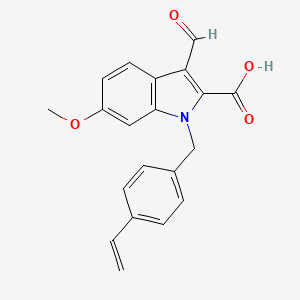
3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid, also known as 4-vinylbenzyl-3-formylindole-2-carboxylic acid, is an organic compound that has been studied for its potential in various scientific applications. It is a white crystalline solid with a molecular formula of C17H15NO3 and a molecular weight of 287.3 g/mol. This compound has been investigated for its ability to act as a ligand in coordination chemistry, as well as its potential to be used in the synthesis of various pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of formyl-indole carboxylates, including structures similar to 3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid, has been explored. These compounds serve as valuable synthetic intermediates in organic chemistry. For instance, Pete, Szöllösy, and Szokol (2006) demonstrated the preparation of ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole methanesulfonic acids without the need for N1 protection of the indole (Pete, Szöllösy, & Szokol, 2006).
Potential Biological Activity
- Indole derivatives, like the one , have shown promising biological activities. For example, Hua-yan Chen et al. (2016) discovered a novel and potent CysLT1 antagonist with an indole derivative structure, highlighting the potential of such compounds in therapeutic applications (Chen et al., 2016).
Applications in Synthesis of Complex Molecules
- The synthesis of complex molecules using indole derivatives has been a subject of interest. Miki, Hachiken, and Yanase (2001) used similar indole derivatives to synthesize ellipticine, indicating the versatility of these compounds in synthesizing biologically significant molecules (Miki, Hachiken, & Yanase, 2001).
Antimicrobial Properties
- Noolvi, Patel, Kamboj, and Cameotra (2016) synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating significant in vitro antimicrobial activities. This suggests that derivatives of the indole compound may have antimicrobial applications (Noolvi et al., 2016).
In Catalysis and Chemical Reactions
- The role of similar indole compounds in catalysis and chemical reactions has been studied. For instance, Jing Zheng, Yan Zhang, and Sunliang Cui (2014) reported on the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide, showing the potential of these compounds in catalytic processes (Zheng, Zhang, & Cui, 2014).
Eigenschaften
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-3-13-4-6-14(7-5-13)11-21-18-10-15(25-2)8-9-16(18)17(12-22)19(21)20(23)24/h3-10,12H,1,11H2,2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWMSRQNFCTDIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)C=C)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B1392500.png)
![[3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine](/img/structure/B1392501.png)
![1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392502.png)
![{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392507.png)
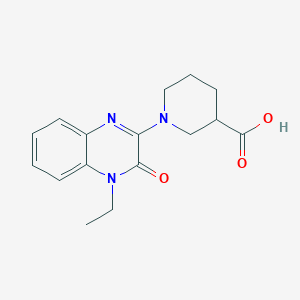
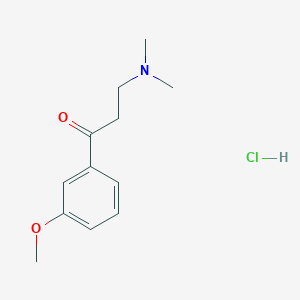
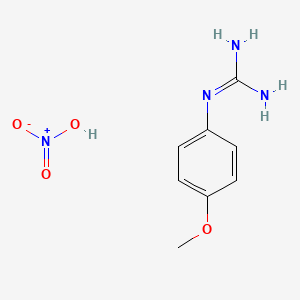
![[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride](/img/structure/B1392512.png)
![[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride](/img/structure/B1392513.png)
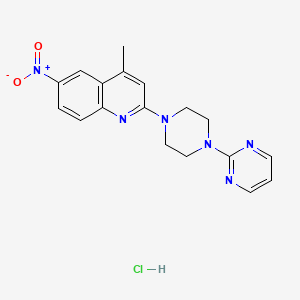
![[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid](/img/structure/B1392517.png)
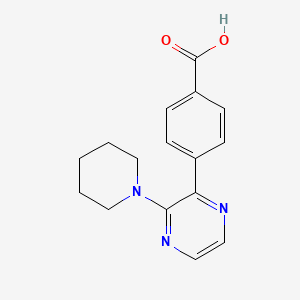
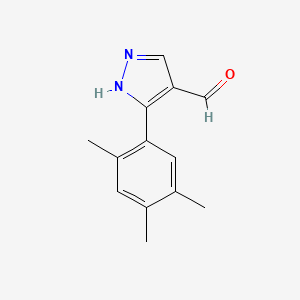
![1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde](/img/structure/B1392521.png)